molecular formula C18H20N2O2 B11832997 1-[4-(Benzyloxy)benzoyl]piperazine

1-[4-(Benzyloxy)benzoyl]piperazine

Cat. No.: B11832997
M. Wt: 296.4 g/mol
InChI Key: DFFBWJWKKVFBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-[4-(Benzyloxy)benzoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C18H20N2O2/c21-18(20-12-10-19-11-13-20)16-6-8-17(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,19H,10-14H2

InChI Key

DFFBWJWKKVFBTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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